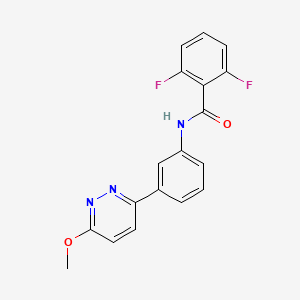

2,6-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O2/c1-25-16-9-8-15(22-23-16)11-4-2-5-12(10-11)21-18(24)17-13(19)6-3-7-14(17)20/h2-10H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVOCSUOLUOVGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from 2,6-difluorobenzoic acid. The process includes condensation, acylation, and thioetherification reactions . The reaction conditions often require specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction may produce corresponding amines.

Scientific Research Applications

2,6-Difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may form hydrogen bonds with enzymes like succinate dehydrogenase, affecting their activity and leading to various biological effects . The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Pyrazole-Based CRAC Channel Blockers

GSK-5503A and GSK-7975A (developed by GlaxoSmithKline) are pyrazole-containing benzamides with structural similarities to the target compound (Table 1). Both act as selective CRAC (Calcium Release-Activated Channel) blockers, demonstrating the importance of the benzamide scaffold in ion channel targeting .

- Structural Differences: GSK-5503A: Features a 2-phenoxybenzyl group on the pyrazole ring. GSK-7975A: Substituted with a 4-hydroxy-2-(trifluoromethyl)benzyl group.

Table 1: Key Structural and Pharmacological Comparisons

Heterocyclic Modifications

- Pyridazine vs. Pyridine/Pyrazole: The target compound’s 6-methoxypyridazine group may enhance hydrogen-bonding interactions compared to pyridine or pyrazole rings in analogs. For example, 3-{[3-(2-cyanopropan-2-yl)benzoyl]amino}-2,6-difluoro-N-(3-methoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)benzamide () uses a pyrazolo-pyridine system, which increases molecular weight (490.5 g/mol) and complexity but may reduce metabolic stability .

- Methoxy Group Impact : The 6-methoxy substituent on pyridazine likely improves solubility compared to lipophilic groups (e.g., trifluoromethyl in GSK-7975A), though this requires experimental validation .

Pesticide Benzamides

Compounds like fluazuron and diflubenzuron () share the 2,6-difluorobenzamide core but are functionalized with urea-linked substituents for pesticidal activity.

Predicted Physicochemical Properties

- Target Compound : Estimated logP ~3.2 (calculated via fragment-based methods), suggesting moderate lipophilicity. The methoxypyridazine group may enhance aqueous solubility compared to trifluoromethyl-containing analogs .

- Contrast with Pesticides : Fluazuron’s chloro/trifluoromethyl groups increase logP (~4.5), favoring membrane penetration in insects .

Biological Activity

2,6-Difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of difluorobenzamide and a methoxypyridazinyl group. Its chemical formula is , and it possesses a molecular weight of approximately 353.31 g/mol. The IUPAC name for this compound is this compound, with the following structural representation:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is hypothesized to form hydrogen bonds with enzymes such as succinate dehydrogenase, which may modulate their activity and influence various biochemical pathways. This interaction can lead to therapeutic effects in different contexts, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Biological Activity |

|---|---|

| 2,5-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | Antimicrobial activity against various pathogens |

| 4-Amino-N-[3-(pyridin-4-yl)phenyl]benzenesulfonamide | Potential anti-inflammatory agent |

The difluorobenzamide structure enhances the electrophilicity of the compound, potentially increasing its reactivity towards microbial targets.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. The interaction with specific cancer cell pathways has been explored in vitro. For example:

- Cell Line Studies : The compound was tested against various cancer cell lines, showing inhibition of cell proliferation.

- Mechanistic Insights : It was found to induce apoptosis in cancer cells through mitochondrial pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on evaluating the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Study 2: Anticancer Activity

Another study investigated the anticancer effects of the compound on human breast cancer cells (MCF7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.